molecular formula C12H7ClN2O2 B6599177 3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile CAS No. 1977806-10-2

3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No.: B6599177
CAS No.: 1977806-10-2
M. Wt: 246.65 g/mol
InChI Key: GZPSXZFYAXOKKS-UHFFFAOYSA-N
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Description

3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a complex organic compound that features a furan ring substituted with a chlorine atom, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted furan ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
  • 3-(5-fluorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
  • 3-(5-methylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Uniqueness

3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to the presence of the chlorine atom on the furan ring, which can significantly influence its reactivity and interaction with biological targets. This substitution can enhance the compound’s stability and modify its electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(5-chlorofuran-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2/c13-11-4-3-10(17-11)12(16)9(6-14)8-2-1-5-15-7-8/h1-5,7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPSXZFYAXOKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C#N)C(=O)C2=CC=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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